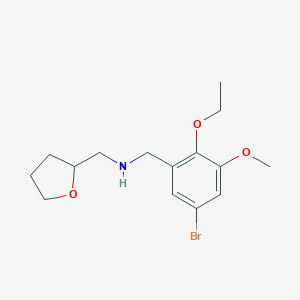
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as Befuraline, is a chemical compound that has been widely studied for its potential therapeutic applications. Befuraline belongs to the class of compounds known as benzylamines, which have been found to have a range of biological activities, including antihistaminic, antiallergic, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is not fully understood, but it is believed to act by inhibiting the release of histamine and other inflammatory mediators from mast cells and basophils. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of histamine and other inflammatory mediators in the body, which can help to alleviate symptoms of allergies and other inflammatory conditions. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, one limitation of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is its potential use in cancer therapy, as it has been shown to have antitumor activity. Another area of interest is its potential use in the treatment of inflammatory conditions, such as allergies and asthma. Further research is needed to fully understand the mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and to determine its safety and efficacy in humans.
Synthesis Methods
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with tetrahydrofuran-2-methanol in the presence of a base, followed by the reaction of the resulting intermediate with benzylamine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antiallergic, and antihistaminic effects, which make it a promising candidate for the treatment of allergies, asthma, and other inflammatory conditions. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
properties
Product Name |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine |
|---|---|
Molecular Formula |
C15H22BrNO3 |
Molecular Weight |
344.24 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H22BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3 |
InChI Key |
ZVCXINNSQOBKSS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCCO2)Br)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)



![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)



![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)